molecular formula C20H22O6 B12729228 Pedicellin CAS No. 518-58-1

Pedicellin

Cat. No.: B12729228
CAS No.: 518-58-1
M. Wt: 358.4 g/mol
InChI Key: BHTMJPHRPUKDBL-VAWYXSNFSA-N
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Description

Pedicellin is a compound derived from pentahydroxybenzene

Preparation Methods

Pedicellin can be synthesized through several methods. One common synthetic route involves the reaction of pentahydroxybenzene with acetic anhydride and hydriodic acid. The mixture is boiled for several hours, resulting in the formation of this compound . Another method involves the methylation of pentahydroxybenzene using dimethyl sulfate and potassium carbonate

Chemical Reactions Analysis

Pedicellin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be reduced using stannous chloride and hydrochloric acid to form dihydropedicinin . Common reagents used in these reactions include hydriodic acid, dimethyl sulfate, and stannous chloride. The major products formed from these reactions include dihydropedicinin and other derivatives of pentahydroxybenzene .

Scientific Research Applications

Pedicellin has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it has been studied for its potential antimicrobial properties. In medicine, it may have applications in the development of new drugs.

Mechanism of Action

The mechanism of action of pedicellin involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The exact molecular pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Properties

CAS No.

518-58-1

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

(E)-1-(2,3,4,5,6-pentamethoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C20H22O6/c1-22-16-15(14(21)12-11-13-9-7-6-8-10-13)17(23-2)19(25-4)20(26-5)18(16)24-3/h6-12H,1-5H3/b12-11+

InChI Key

BHTMJPHRPUKDBL-VAWYXSNFSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1OC)OC)OC)OC)C(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=C(C(=C(C(=C1OC)OC)OC)OC)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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